

Application Notes and Protocols: Patamostat Mesilate (Nafamostat Mesylate)

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Compound of Interest		
Compound Name:	Patamostat mesilate	
Cat. No.:	B052478	Get Quote

Introduction

Patamostat mesilate, more commonly known as Nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. It is utilized for its anticoagulant and anti-inflammatory properties. Its mechanism of action involves the inhibition of a wide range of proteases, including thrombin, plasmin, trypsin, and coagulation factors VIIa, Xa, and XIIa. Additionally, it has been shown to inhibit the transmembrane protease, serine 2 (TMPRSS2), a key enzyme in the entry of certain viruses into host cells. Recent research has also highlighted its potential in cancer therapy through the induction of apoptosis via the tumor necrosis factor receptor-1 (TNFR1) signaling pathway and inhibition of NF-kB activity.[1][2] These application notes provide an overview of the physicochemical properties, formulation, and relevant experimental protocols for Patamostat mesilate.

Physicochemical Properties

A summary of the key physicochemical properties of **Patamostat mesilate** is presented in the table below. This information is critical for formulation development, analytical method development, and understanding its pharmacokinetic profile.



Property	Value	Reference
Chemical Name	6-Amidino-2-naphthyl 4- guanidinobenzoate dimethanesulfonate	[3]
Synonyms	Nafamostat mesylate, FUT- 175, Patamostat mesilate	[3]
CAS Number	82956-11-4	[1]
Molecular Formula	C19H17N5O2 · 2CH4O3S	[1]
Molecular Weight	539.6 g/mol	[1]
Appearance	White powder	[1]
Melting Point	637.2 °C	[1]
рКа	11.32	[1]
logP	1.91	[1]
Solubility (Water)	0.0341 mg/mL ("slightly soluble")[1], 33 mg/mL[4], up to 100 mM[5]	
Solubility (DMSO)	100 mg/mL (185.32 mM)	[4]
Solubility (Ethanol)	Insoluble	[4]

Note on solubility: Different sources report varying aqueous solubility, which may be dependent on the experimental conditions such as pH and temperature. It is recommended to determine the solubility under specific formulation conditions.

Signaling Pathways

Patamostat mesilate exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrammatic representations of its role in the coagulation cascade and the TNFR1/NF-κB signaling pathway.

Caption: Inhibition of the Coagulation Cascade by Patamostat Mesilate.



Caption: Modulation of TNFR1 and NF-kB Signaling by Patamostat Mesilate.

Experimental Protocols Preparation of Patamostat Mesilate for Injection (Exemplary Protocol)

This protocol is based on a patented formulation designed to enhance the stability of **Patamostat mesilate** in an aqueous solution.[6] The pH is a critical parameter for stability and should be strictly controlled.

Materials:

- Patamostat mesilate
- Mannitol
- Succinic acid
- Glycine
- Water for Injection (WFI)
- Hydrochloric acid or Sodium hydroxide (for pH adjustment)
- Sterile 0.22 μm PVDF membrane filters
- Aseptic vials and stoppers

Procedure:

- Preparation of Adjuvant Solution:
 - In a sterile vessel, dissolve the required amounts of mannitol, succinic acid, and glycine in approximately 80% of the final volume of WFI at room temperature. An example composition could be 50g mannitol, 0.8g succinic acid, and 0.1g glycine per 1.0L of WFI.
 [6]



pH Adjustment:

 Adjust the pH of the adjuvant solution to between 2.8 and 3.5 using a suitable pH adjuster (e.g., dilute HCl or NaOH).[6]

• Drug Dissolution:

 Slowly add the accurately weighed Patamostat mesilate to the pH-adjusted adjuvant solution while stirring until completely dissolved. An example concentration is 10g of Patamostat mesilate per liter of adjuvant solution.[6]

• Final Volume Adjustment:

Add WFI to the final required volume and mix thoroughly.

• Sterile Filtration:

 Filter the drug solution through a sterile 0.22 μm PVDF membrane filter into a sterile receiving vessel under aseptic conditions.[6]

Aseptic Filling:

 Aseptically fill the filtered solution into sterile vials, and partially stopper the vials for subsequent lyophilization, or fully stopper for a liquid formulation.

Lyophilization (Optional):

 If a lyophilized product is desired, place the partially stoppered vials into a lyophilizer and run a validated lyophilization cycle. After completion, fully stopper the vials under vacuum or nitrogen.

Sealing and Inspection:

Seal the vials with aluminum caps and visually inspect for any defects.

Caption: Workflow for the Preparation of Patamostat Mesilate for Injection.



High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

This method is adapted from a published study for the analysis of **Patamostat mesilate** and its impurities.[1][7]

Instrumentation:

- HPLC system with a UV detector
- · Data acquisition and processing software

Chromatographic Conditions:

Parameter	Condition
Column	Sunfire® C18 (4.6 x 250 mm, 5.0 μm)
Mobile Phase	A mixture of an aqueous solution containing sodium 1-heptane sulfonate (6.07 g/L) and acetic acid (6 mL/L), and acetonitrile (ACN) in a 700:300 (v/v) ratio.
Flow Rate	Adjusted to achieve a retention time of approximately 7 minutes for Patamostat mesilate.
Column Temperature	40 °C
Injection Volume	10 μL
Detection Wavelength	260 nm

Procedure:

- Mobile Phase Preparation:
 - Prepare the aqueous component by dissolving 6.07 g of sodium 1-heptane sulfonate in water, adding 6 mL of acetic acid, and making up the volume to 1000 mL.



- Mix 700 mL of the aqueous component with 300 mL of ACN.
- Filter the mobile phase through a 0.22 μm membrane filter and degas before use.[1][7]
- Standard Solution Preparation:
 - Accurately weigh about 100 mg of Patamostat mesilate reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution.
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.02 to 0.4 mg/mL for the calibration curve.
 [7]
- Sample Solution Preparation:
 - For drug substance: Prepare a solution of known concentration (e.g., 0.2 mg/mL) in the mobile phase.
 - For formulated product: Extract or dissolve the product to obtain a solution containing
 Patamostat mesilate at a concentration within the calibration range.
- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solutions.
 - The assay is calculated by comparing the peak area of the sample to the calibration curve.
 Impurities are identified by their retention times relative to the main peak and quantified based on their area percentage or against a reference standard if available.

Stability-Indicating Assay

To assess the stability of a **Patamostat mesilate** formulation, a stability-indicating assay should be performed. This typically involves subjecting the drug product to stress conditions and analyzing for degradation.



Stress Conditions:

- Acidic Hydrolysis: 0.1 N HCl at 60 °C for a specified duration.
- Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for a specified duration.
- Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
- Thermal Degradation: Dry heat at 80 °C for a specified duration.
- Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

- Prepare samples of the **Patamostat mesilate** formulation.
- Expose the samples to the stress conditions outlined above.
- At specified time points, withdraw samples and neutralize if necessary.
- Analyze the stressed samples using a validated stability-indicating HPLC method, such as
 the one described above. The method is considered stability-indicating if it can resolve the
 Patamostat mesilate peak from all degradation product peaks.
- Monitor for the appearance of new peaks (degradants) and a decrease in the area of the
 Patamostat mesilate peak.
- For long-term stability studies, store the formulation at ICH-recommended conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) and analyze at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[7]

Disclaimer: These protocols are provided for informational purposes for research and development professionals. They are based on publicly available information and should be adapted and validated for specific applications. Adherence to all relevant safety guidelines and regulatory requirements is essential.



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